molecular formula C24H22N2O4 B12513949 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(pyridin-4-yl)propanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(pyridin-4-yl)propanoic acid

Cat. No.: B12513949
M. Wt: 402.4 g/mol
InChI Key: IZGNJWPYTSZXBJ-UHFFFAOYSA-N
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Description

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, while the pyridinyl group can participate in coordination with metal ions or hydrogen bonding with biological molecules. These interactions facilitate the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid lies in its combination of the Fmoc group, methylamino group, and pyridinyl group.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C24H22N2O4/c1-26(22(23(27)28)14-16-10-12-25-13-11-16)24(29)30-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,27,28)

InChI Key

IZGNJWPYTSZXBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1=CC=NC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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